molecular formula C12H12O6 B7816792 3-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid

3-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid

Cat. No. B7816792
M. Wt: 252.22 g/mol
InChI Key: PJIRHGUFEQKTQY-ONEGZZNKSA-N
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Description

3-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid is a useful research compound. Its molecular formula is C12H12O6 and its molecular weight is 252.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Supramolecular Structures

The compound has been studied for its supramolecular structures. Research indicates strong hydrogen bonding and weak C-H...O interactions contributing to these structures. Such studies are essential in understanding molecular interactions and properties (Trujillo-Ferrara et al., 2004).

2. Synthesis and Structural Characterization

Its synthesis and structural characterization have been of interest, especially in terms of X-ray crystallography and DFT calculations. These studies help in understanding the molecular geometry and potential for biological applications (Jayaraj & Desikan, 2020).

3. Crystallography and Hydrogen Bonding

Research into the crystallography and hydrogen bonding of derivatives of this compound provides insights into molecular geometry and the effects of different substituents (Jasinski et al., 2008).

4. Chemical Synthesis and Reactions

The compound's role in chemical synthesis, such as in the preparation of benzoic acid derivatives and their reactions, has been explored. These studies are crucial for developing new synthetic methodologies and understanding reaction mechanisms (Daliacker et al., 1978).

5. Coordination Polymers

Its derivatives have been used in the synthesis of coordination polymers. These materials have potential applications in catalysis, gas storage, and separation processes (He et al., 2020).

properties

IUPAC Name

(E)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O6/c1-15-8-5-7(3-4-9(13)14)10(16-2)12-11(8)17-6-18-12/h3-5H,6H2,1-2H3,(H,13,14)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJIRHGUFEQKTQY-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C(=C1)C=CC(=O)O)OC)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2C(=C(C(=C1)/C=C/C(=O)O)OC)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.